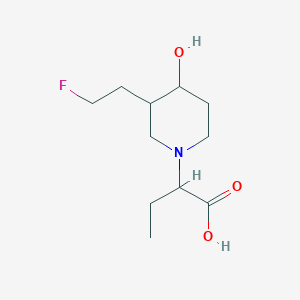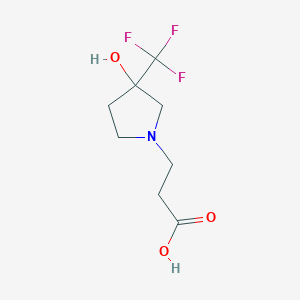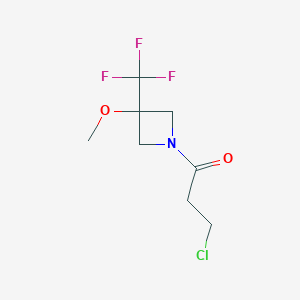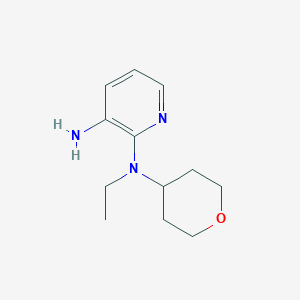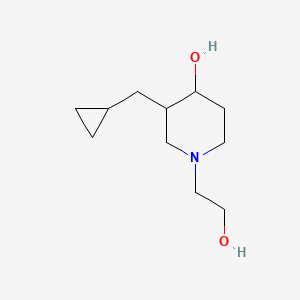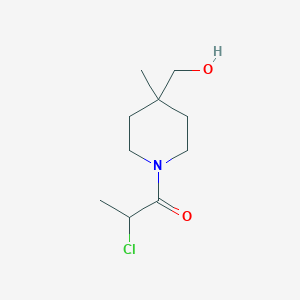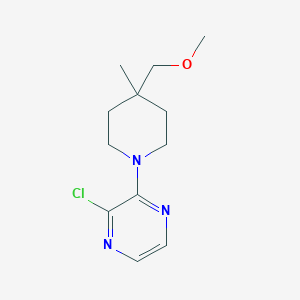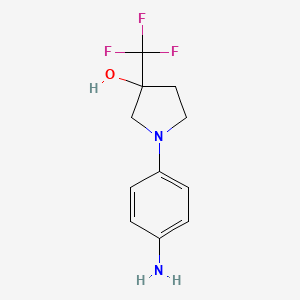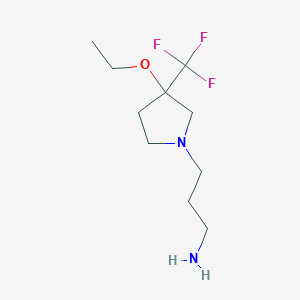![molecular formula C13H14ClN3 B1491546 6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine CAS No. 2097974-27-9](/img/structure/B1491546.png)
6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine (6-CEMPA) is a novel small molecule that has been developed as a potential therapeutic agent to treat various diseases. It is a pyrimidine-based compound that has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-viral agent. 6-CEMPA has been found to possess a range of pharmacological activities, including inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth. Additionally, 6-CEMPA has been studied for its potential to reduce inflammation and oxidative stress.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives of 4-ethyl-6-methylpyrimidin-2-amine, a compound related to the chemical structure , have been explored. These derivatives exhibit significant antibacterial and antifungal activities, comparable to or exceeding standard drugs like Streptomycin and Amphotericin-B. This research highlights the compound's potential in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Antiviral and Kinesin Eg5 Inhibition
Research into pyrimidine derivatives, including those structurally related to 6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine, has shown promise in inhibiting HIV-1 and HIV-2 replication and moderate inhibition of kinesin Eg5. These findings suggest potential applications in HIV treatment and cancer therapy due to the critical role of kinesin Eg5 in mitosis (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Crystal and Molecular Structures
Investigations into the crystal and molecular structures of related compounds have provided insights into their conformational behaviors and interactions. Understanding these structural details can guide the design of more effective drugs by revealing how molecular variations influence biological activity (Odell, McCluskey, Failes, & Tiekink, 2007).
Antimicrobial Agents
The synthesis of certain mercapto- and aminopyrimidine derivatives demonstrates the antimicrobial potential of compounds structurally similar to 6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine. These compounds have shown effectiveness against a range of pathogenic microorganisms, marking them as candidates for further antimicrobial agent development (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
EGFR Tyrosine Kinase Inhibition
Synthesized 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines related to the core structure of interest have been evaluated for their EGFR (ErbB1) tyrosine kinase inhibitory activity. These compounds displayed promising results, with several showing potent inhibitory effects, indicating potential applications in cancer treatment by targeting the EGFR signaling pathway (Kaspersen et al., 2011).
Propriétés
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9-16-12(8-13(15)17-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJFRTVZWBIOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



